[(2R,3R,4R,5R)-5-[5-(benzylcarbamoyl)-2,4-dioxopyrimidin-1-yl]-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxyoxolan-3-yl] acetate
Description
This compound is a structurally complex nucleoside analog featuring:
- Sugar moiety: A tetrahydrofuran (oxolane) ring with:
Potential Applications:
Properties
Molecular Formula |
C41H41N3O10 |
|---|---|
Molecular Weight |
735.8 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-5-[5-(benzylcarbamoyl)-2,4-dioxopyrimidin-1-yl]-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxyoxolan-3-yl] acetate |
InChI |
InChI=1S/C41H41N3O10/c1-26(45)53-35-34(54-39(36(35)51-4)44-24-33(38(47)43-40(44)48)37(46)42-23-27-11-7-5-8-12-27)25-52-41(28-13-9-6-10-14-28,29-15-19-31(49-2)20-16-29)30-17-21-32(50-3)22-18-30/h5-22,24,34-36,39H,23,25H2,1-4H3,(H,42,46)(H,43,47,48)/t34-,35-,36-,39-/m1/s1 |
InChI Key |
XGZQNQANWBTCKF-LZURGKRNSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N2C=C(C(=O)NC2=O)C(=O)NCC3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Canonical SMILES |
CC(=O)OC1C(OC(C1OC)N2C=C(C(=O)NC2=O)C(=O)NCC3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3’-O-Acetyl-5-Benzylaminocarbonyl-5’-O-DMT-2’-O-methyluridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under controlled temperatures and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution may result in various functionalized derivatives.
Scientific Research Applications
3’-O-Acetyl-5-Benzylaminocarbonyl-5’-O-DMT-2’-O-methyluridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential antiviral properties, particularly against hepatitis C and HIV.
Medicine: Investigated for its potential use in cancer chemotherapy, showing promise in preclinical studies.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 3’-O-Acetyl-5-Benzylaminocarbonyl-5’-O-DMT-2’-O-methyluridine involves its interaction with specific molecular targets and pathways. In the context of antiviral activity, it may inhibit viral replication by interfering with the viral RNA or DNA synthesis. In cancer treatment, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation.
Comparison with Similar Compounds
Key Observations :
- DMTr Protection : Shared with phosphoramidites () and CPG-supported intermediates (), critical for stepwise oligonucleotide assembly.
- Acetate vs. Phosphoramidate : The target compound’s 3-acetate contrasts with Sofosbuvir’s phosphoramidate, which enhances bioavailability via prodrug activation .
- Base Modifications : The benzylcarbamoyl group in the target compound differs from 5-bromouracil (), impacting base-pairing and therapeutic targeting.
Antiviral Nucleoside Analogues
Key Differences :
- Sugar Modifications : The target compound lacks fluorination or deuteration, which in and enhance metabolic stability and potency.
- Protecting Groups : The DMTr group in the target compound is absent in clinical antivirals like Remdesivir, which prioritize prodrug activation over synthetic intermediates.
Research Findings and Functional Insights
Stability and Reactivity
Antiviral Potential
- While direct antiviral data for the target compound is unavailable, structural analogs like Sofosbuvir () and fluorinated nucleosides () demonstrate that modifications at the 5-position of pyrimidines enhance polymerase inhibition.
Biological Activity
The compound [(2R,3R,4R,5R)-5-[5-(benzylcarbamoyl)-2,4-dioxopyrimidin-1-yl]-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxyoxolan-3-yl] acetate is a complex organic molecule notable for its unique structural features and potential biological activities. This article aims to explore its biological activity by examining its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
This compound incorporates a pyrimidine ring fused with an oxolane moiety , which enhances its biological interactions. The presence of functional groups such as methoxy and hydroxymethyl increases its reactivity and potential binding to biological targets. The molecular formula is , with a molecular weight of 423.41 g/mol.
Biological Activity Overview
Pyrimidine derivatives are widely recognized for their diverse pharmacological properties, including:
- Antitumor Activity : Compounds similar in structure to this acetate have shown efficacy against various cancer cell lines.
- Antiviral Properties : Some pyrimidine derivatives exhibit antiviral effects by inhibiting viral replication.
- Immunosuppressive Effects : Certain analogs have been utilized in immunosuppressive therapies.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Interaction with key enzymes in metabolic pathways.
- Receptor Binding : Affinity for specific receptors that modulate cellular responses.
- Gene Expression Modulation : Alteration of transcription factors influencing gene expression.
Comparative Analysis
To contextualize the biological activity of this compound, a comparison with similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Fluorouracil | Pyrimidine base | Antitumor |
| Azathioprine | Purine derivative | Immunosuppressive |
| Cytarabine | Nucleoside analogue | Antiviral/Antitumor |
This table illustrates the diverse applications of pyrimidine derivatives in therapeutic contexts.
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various applications:
- Antitumor Efficacy : A study demonstrated that compounds with similar structures inhibited tumor growth in xenograft models. The mechanism involved apoptosis induction via caspase activation.
- Antiviral Activity Against Influenza : Research indicated that derivatives targeting the PA-PB1 interface of influenza A virus polymerase showed promising results in inhibiting viral replication at non-toxic concentrations .
- Immunomodulatory Effects : Investigations into the immunosuppressive properties revealed that certain analogs significantly reduced T-cell activation in vitro.
Q & A
Basic: What synthetic strategies are recommended for constructing the complex sugar moiety in this compound?
Methodological Answer:
The sugar moiety can be synthesized using stereoselective glycosylation with protecting groups like bis(4-methoxyphenyl)phenylmethyl (DMT) to shield reactive hydroxyls. For example, describes a similar compound synthesized via CuI-catalyzed coupling in acetonitrile, followed by DMT protection under pyridine conditions . Key steps include:
- Protection/deprotection cycles to manage reactivity (e.g., DMT for 5′-OH, acetyl for 3′-OH).
- Chiral chromatography (e.g., using cellulose-based columns) to resolve stereoisomers.
- HRMS and multinuclear NMR (¹H, ¹³C, ¹⁹F) for structural validation .
Advanced: How can conflicting data on reaction yields during nucleoside analog synthesis be resolved?
Methodological Answer:
Yield discrepancies often arise from competing side reactions (e.g., β-elimination in fluoro-sugar intermediates). highlights that optimizing reaction temperature (e.g., 60°C vs. room temperature) and solvent polarity (acetonitrile vs. DCM) reduces byproducts . To resolve contradictions:
- Perform kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps.
- Use computational modeling (DFT calculations) to predict steric/electronic barriers.
- Compare purification methods : silica gel chromatography vs. recrystallization (e.g., toluene for compound 11 in ) .
Basic: What analytical techniques are critical for confirming the compound’s stereochemical purity?
Methodological Answer:
- NMR Spectroscopy : ¹H-¹H COSY and NOESY to confirm vicinal coupling constants (e.g., J1',2' ≈ 3–5 Hz for β-D-configuration) .
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane:IPA gradients .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., m/z 673.22 [M+1] in ) .
Advanced: How does the 2,4-dioxopyrimidin-1-yl moiety influence in vitro stability, and how can degradation pathways be mitigated?
Methodological Answer:
The dioxopyrimidine ring is prone to hydrolytic degradation under basic conditions. and note instability in aqueous buffers (pH >8):
- Stabilization strategies :
- Degradation analysis :
Basic: What safety protocols are essential for handling this compound in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE) : Chemical goggles, nitrile gloves, and lab coats (OSHA 29 CFR 1910.133) .
- Ventilation : Use fume hoods for weighing and reactions ( recommends airflow >0.5 m/s) .
- Spill management : Neutralize with dry sand; avoid water to prevent hydrolysis .
Advanced: How can researchers validate the compound’s activity in mRNA delivery systems, as suggested by its structural analogs?
Methodological Answer:
and describe stealth labeling for mRNA tracking. To validate:
- Fluorescent tagging : Attach Cy5 via DMT-cleavable linkers (e.g., succinylated CPG support in ) .
- In vitro transfection : Use HEK293T cells with luciferase reporters; compare delivery efficiency vs. lipofectamine controls.
- Biodistribution studies : Apply live microscopy ( ) or IVIS imaging in murine models .
Basic: What computational tools are suitable for predicting the compound’s LogD and solubility?
Methodological Answer:
- Software : Schrödinger’s QikProp or ACD/Labs Percepta. reports LogDpH7.4 = -0.36 for a related compound, validated via shake-flask HPLC .
- Parameters : Include polar surface area (e.g., 137.54 Ų in ) and H-bond donors/acceptors .
Advanced: How do structural variations (e.g., methoxy vs. fluoro substituents) impact antiviral activity in related nucleoside analogs?
Methodological Answer:
and show that 4′-substituents modulate activity:
- Methoxy groups enhance metabolic stability (e.g., compound 10 in vs. 11 with hydroxy groups) .
- Fluoro substituents improve target binding (e.g., EC50 reduction in RSV models in ) .
- Assay design : Compare IC50 in viral polymerase assays (e.g., HCV NS5B) using tritiated NTP uptake .
Basic: What purification methods are effective for isolating this compound from reaction mixtures?
Methodological Answer:
- Column Chromatography : Use silica gel (230–400 mesh) with EtOAc:hexane gradients (e.g., 30→70% in ) .
- Recrystallization : Optimize solvent pairs (e.g., DMF:EtOH 1:1 in ) .
- HPLC Prep : C18 columns with 0.1% TFA in H2O:MeCN (95:5 to 5:95 over 30 min) .
Advanced: How can researchers address discrepancies in reported pKa values for the benzylcarbamoyl group?
Methodological Answer:
pKa variations (e.g., 8.03 in vs. 7.8 in other studies) arise from solvent effects or ion-pairing . To resolve:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
